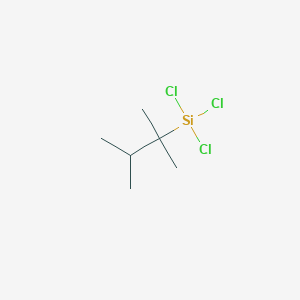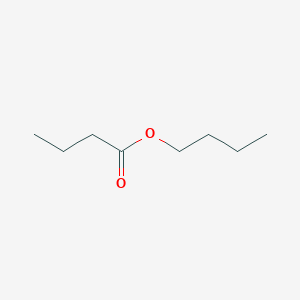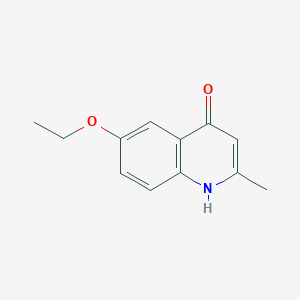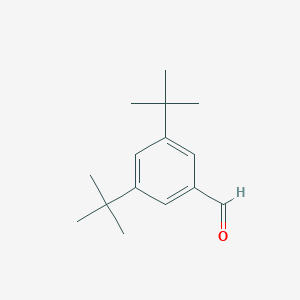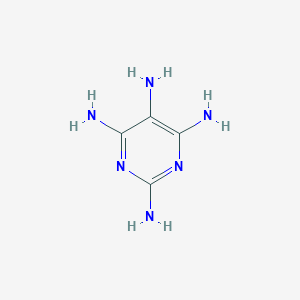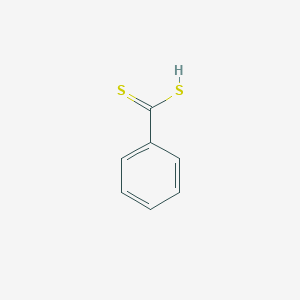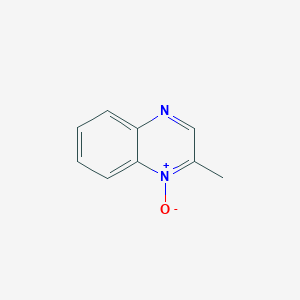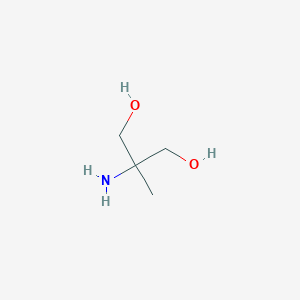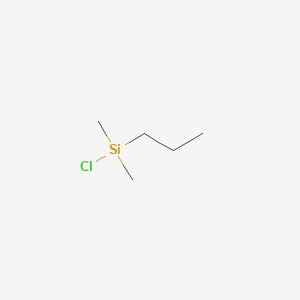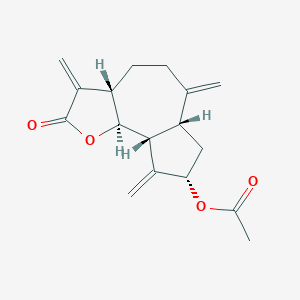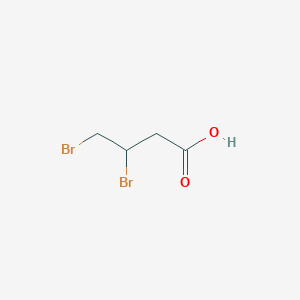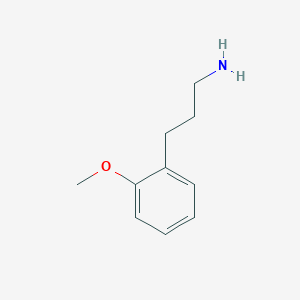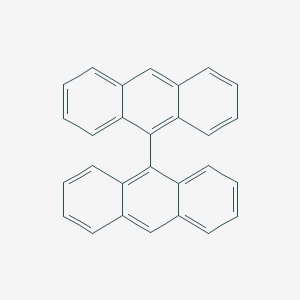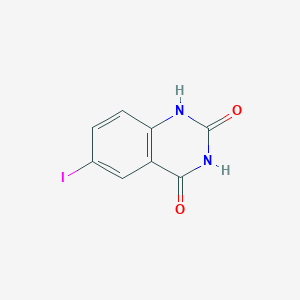
6-Iod-1H-Chinolin-2,4-dion
Übersicht
Beschreibung
6-Iodo-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound 6-iodo-1H-quinazoline-2,4-dione is characterized by the presence of an iodine atom at the 6th position and two carbonyl groups at the 2nd and 4th positions of the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
6-Iodo-1H-quinazoline-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
6-Iodo-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities . The primary targets of quinazoline derivatives include various receptors and enzymes, such as bacterial gyrase/topoisomerase , serotonin receptors , glutamate receptors , and protein kinases . .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes or block receptor signaling, thereby affecting cell proliferation, inflammation, and other biological responses .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple pathways due to their interaction with various targets . For example, they can inhibit protein kinases, which play crucial roles in signal transduction pathways .
Pharmacokinetics
The compound’s molecular weight is reported to be 28804 , which could influence its pharmacokinetic properties.
Result of Action
Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Molecular Mechanism
Quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-quinazoline-2,4-dione can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity . Another method involves the cyclization of 2-iodoaniline with phosgene, followed by hydrolysis to obtain the final compound .
Industrial Production Methods
Industrial production of 6-iodo-1H-quinazoline-2,4-dione often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, phosgene, and various catalysts such as palladium or copper. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced quinazoline-2,4-diones, and complex heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-iodo-1H-quinazoline-2,4-dione include:
- Quinazoline-2,4-dione
- 6-Chloro-1H-quinazoline-2,4-dione
- 6-Bromo-1H-quinazoline-2,4-dione
Uniqueness
The presence of the iodine atom at the 6th position in 6-iodo-1H-quinazoline-2,4-dione imparts unique chemical and biological properties to the compound. This substitution enhances its reactivity and allows for the formation of a diverse range of derivatives with potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMJLABFCDYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464155 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-27-8 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

